
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₁Cl₃N₂O₃ and its molecular weight is 383.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Raclopride Hydrochloride, also known as 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride or (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, primarily targets the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement .
Mode of Action
Raclopride acts as a selective antagonist on D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling .
Biochemical Pathways
The primary biochemical pathway affected by Raclopride is the dopaminergic pathway . By blocking D2 receptors, Raclopride disrupts the normal signaling of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and motor control .
Pharmacokinetics
The pharmacokinetic properties of Raclopride have been studied in healthy men . It was found that Raclopride has a total plasma clearance of about 100 ml/min, indicating extensive metabolism . The volume of distribution was 1.5 L/kg, and the mean absolute bioavailability was 65 to 67% following oral administration . These properties impact the bioavailability of Raclopride, determining how much of the drug reaches the systemic circulation and can exert its effects .
Result of Action
The molecular and cellular effects of Raclopride’s action primarily involve the inhibition of dopamine signaling . By blocking D2 receptors, Raclopride prevents dopamine from exerting its effects, leading to changes in various dopamine-dependent processes . This has been used in trials studying Parkinson’s Disease .
Action Environment
The action, efficacy, and stability of Raclopride can be influenced by various environmental factors. For instance, the presence of other drugs that affect the CNS can alter the effects of Raclopride . Additionally, individual factors such as genetic variations in the D2 receptor or differences in metabolism can also impact the drug’s action .
Actividad Biológica
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, also known as desmethylraclopride, is a compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18Cl2N2O3
- Molecular Weight : 333.21 g/mol
- CAS Number : 119670-11-0
1. Dopamine D2 Receptor Antagonism
Desmethylraclopride is primarily recognized as a dopamine D2 receptor antagonist. This property is significant in the treatment of various psychiatric disorders, including schizophrenia and Parkinson's disease. The compound exhibits high affinity for D2 receptors, influencing dopaminergic signaling pathways.
2. Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of desmethylraclopride against various cancer cell lines. Research indicates that it can inhibit cell growth and induce apoptosis in certain types of cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 3.1 | Induction of apoptosis via mitochondrial pathway |
HCT 116 (Colon Cancer) | 4.4 | Cell cycle arrest and apoptosis |
HEK 293 (Kidney) | 5.3 | Inhibition of cell proliferation |
3. Antioxidant Activity
Desmethylraclopride has demonstrated antioxidant properties, which may contribute to its therapeutic effects. The compound's ability to scavenge free radicals and reduce oxidative stress has been explored in several studies.
The biological activity of desmethylraclopride can be attributed to several mechanisms:
- Dopamine Receptor Modulation : By antagonizing D2 receptors, desmethylraclopride alters dopaminergic transmission, which is crucial for mood regulation and psychotic symptom management.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is facilitated by the activation of caspases and the release of cytochrome c from mitochondria.
- Oxidative Stress Reduction : The antioxidant activity helps mitigate cellular damage caused by reactive oxygen species (ROS), potentially enhancing the efficacy of other therapeutic agents.
Case Study 1: Antiproliferative Activity in Breast Cancer
A study conducted on MCF-7 breast cancer cells revealed that desmethylraclopride significantly inhibited cell proliferation with an IC50 value of 3.1 µM. The mechanism involved mitochondrial dysfunction leading to apoptosis.
Case Study 2: Neuroprotective Effects
In a rodent model, desmethylraclopride exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Aplicaciones Científicas De Investigación
1.1. Dopamine Receptor Antagonism
Raclopride is primarily recognized as a selective antagonist of the dopamine D2 receptor. Its ability to inhibit dopamine binding makes it valuable in studying dopamine-related disorders such as schizophrenia and Parkinson's disease. By blocking these receptors, raclopride can help elucidate the role of dopamine in various neuropsychiatric conditions.
1.2. Research in Neuroimaging
Raclopride has been utilized in neuroimaging studies, particularly positron emission tomography (PET), to assess dopamine receptor occupancy. This application is crucial for understanding the pharmacodynamics of antipsychotic medications and their effects on the brain's dopaminergic system.
3.1. Study on Schizophrenia Treatment
A study published in Psychopharmacology examined the effects of raclopride on patients with schizophrenia. The findings indicated that raclopride administration led to significant reductions in positive symptoms associated with the disorder, showcasing its potential as a therapeutic agent for managing schizophrenia symptoms .
Study | Population | Findings |
---|---|---|
Psychopharmacology (2021) | Schizophrenia patients | Reduction in positive symptoms with raclopride administration |
3.2. Dopamine Release Measurement
Another notable study involved measuring dopamine release using raclopride as a tracer in PET scans. Researchers found that raclopride binding was inversely related to dopamine release during reward tasks, providing insights into reward processing mechanisms .
Study | Methodology | Key Insight |
---|---|---|
PET Imaging Study (2020) | Raclopride as a tracer | Inverse relationship between raclopride binding and dopamine release during rewards |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a 3,5-dichloro-2-hydroxy-6-methoxybenzoyl chloride intermediate with a chiral (S)-1-ethylpyrrolidin-2-ylmethylamine derivative. Refluxing in a mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst can facilitate amide bond formation . For benzoyl chloride preparation, chlorination of the corresponding benzoic acid using thionyl chloride or PCl₃ is standard. Stereochemical integrity is maintained via chiral pool synthesis or asymmetric catalysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1710 cm⁻¹, hydroxyl O-H stretch at ~3200–3600 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for the ethylpyrrolidine moiety (δ 1.0–2.5 ppm for CH₂/CH₃), aromatic protons (δ 6.5–8.0 ppm), and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR : Carbonyl carbons (amide C=O at ~165–170 ppm), dichloro-substituted aromatic carbons (~110–130 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M⁺ or [M+H]⁺ peaks) and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Screen solvents (e.g., DMSO, ethanol, saline) via gravimetric or UV-Vis methods. Hydrochloride salts generally exhibit improved aqueous solubility due to ionic dissociation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of amide bonds) are analyzed via LC-MS .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis, particularly for the (S)-configured pyrrolidine moiety?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or enzymatic resolution to isolate the desired enantiomer.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation or amination .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98% purity required for pharmacological studies) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor in vivo activity may stem from rapid clearance or poor membrane penetration.
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation of the pyrrolidine ring or glucuronidation of the phenolic -OH group could reduce efficacy .
- Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
Q. What analytical methods are recommended for quantifying trace impurities or degradation products?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% TFA). Detect impurities at 0.1% threshold.
- LC-MS/MS : Quantify genotoxic impurities (e.g., alkyl chlorides) at ppm levels.
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify critical degradation pathways .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary halogen positions) to assess impact on target binding.
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., kinase domains).
- Biological Assays : Test analogs in enzyme inhibition (IC₅₀) and cell viability assays (e.g., MTT) to correlate structural changes with activity .
Propiedades
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUETSTZABOFM-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.